4,4'-Dihydroxybiphenyl

Catalog No.
S567260
CAS No.
92-88-6
M.F
C12H10O2
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Dihydroxybiphenyl

CAS Number

92-88-6

Product Name

4,4'-Dihydroxybiphenyl

IUPAC Name

4-(4-hydroxyphenyl)phenol

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H

InChI Key

VCCBEIPGXKNHFW-UHFFFAOYSA-N

SMILES

Array

Synonyms

4,4'-biphenol, 4,4'-dihydroxybiphenyl, 4,4'-dihydroxybiphenyl dipotassium salt, 4,4'-dihydroxybiphenyl disodium salt, 4,4'-dihydroxybiphenyl ion (1+), 4,4'-dihydroxybiphenyl monosodium salt, 4,4'-dihydroxybiphenyl, (ar,ar'-diol)-isomer, 4,4'-dihydroxydiphenyl, 4,4'-diphenyldiol, 44'BP cpd, p,p'-diphenol

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)O

The exact mass of the compound 4,4'-Dihydroxybiphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8711. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of hydroxybiphenyls in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Dihydroxybiphenyl is a symmetrical aromatic diol characterized by its rigid, linear structure. This configuration is fundamental to its primary application as a high-performance monomer in the synthesis of advanced polymers, including liquid crystal polymers (LCPs), polyarylates, and polyetheretherketones (PEEK) analogues. Its value as a precursor is directly linked to the exceptional thermal stability, high glass transition temperatures (Tg), and, in specific contexts, the liquid crystalline behavior it imparts to the resulting polymer backbone, properties not readily achieved with more common or structurally flexible bisphenols.

Substituting 4,4'-Dihydroxybiphenyl with seemingly similar bisphenols often leads to critical performance failures. Using more flexible, non-linear analogues like Bisphenol A (BPA) directly compromises the thermal stability and rigidity of the final polymer, resulting in lower glass transition and heat distortion temperatures. Furthermore, substitution with positional isomers (e.g., 2,2'- or 3,3'-dihydroxybiphenyl) introduces a non-linear 'kink' into the polymer backbone. This structural disruption fundamentally prevents the molecular alignment necessary for the formation of nematic phases, making such isomers unsuitable for synthesizing liquid crystal polymers where the rod-like geometry of the 4,4'- isomer is a strict prerequisite.

Superior Thermal Stability in Polyarylates vs. Bisphenol A

When used as a monomer for polyarylates, 4,4'-Dihydroxybiphenyl yields polymers with significantly higher thermal stability compared to those synthesized with the common industrial substitute, Bisphenol A (BPA). A polyarylate based on 4,4'-Dihydroxybiphenyl and terephthaloyl chloride exhibits a glass transition temperature (Tg) of 250°C. In contrast, the analogous polyarylate synthesized under similar conditions using BPA has a Tg of only 195°C.

Evidence DimensionGlass Transition Temperature (Tg) of Polyarylate
Target Compound Data250°C
Comparator Or BaselineBisphenol A-based Polyarylate: 195°C
Quantified Difference+55°C
ConditionsSynthesis of polyarylate via polycondensation with terephthaloyl chloride.

A higher Tg is critical for applications requiring dimensional stability and mechanical integrity at elevated temperatures, directly impacting material selection for aerospace, electronics, and automotive components.

Enables Higher Service Temperatures in PAEK Polymers vs. Hydroquinone

In the synthesis of high-performance poly(aryl ether ketone)s (PAEKs), the choice of diol monomer is a key determinant of thermal properties. A polymer synthesized with 4,4'-Dihydroxybiphenyl (known as PEDEK) demonstrates a glass transition temperature (Tg) of 171°C and a melting point (Tm) of 410°C. This is a significant performance uplift compared to standard PEEK, which is synthesized using hydroquinone and has a Tg of 143°C and a Tm of 343°C.

Evidence DimensionGlass Transition (Tg) and Melting (Tm) Temperatures
Target Compound DataPEDEK: Tg = 171°C, Tm = 410°C
Comparator Or BaselineStandard PEEK (from Hydroquinone): Tg = 143°C, Tm = 343°C
Quantified DifferenceTg: +28°C; Tm: +67°C
ConditionsNucleophilic substitution polymerization to form PAEK-type polymers.

This substantial increase in both Tg and Tm allows for a higher continuous service temperature, making 4,4'-Dihydroxybiphenyl the necessary precursor for the most demanding PAEK applications where thermal failure is not an option.

Structural Prerequisite for Liquid Crystal Polymer (LCP) Formation

The formation of a thermotropic nematic liquid crystal phase in polymers requires monomers (mesogens) with a high degree of structural rigidity and linearity. 4,4'-Dihydroxybiphenyl's co-linear para-phenylene structure provides the essential rod-like geometry that enables the spontaneous, long-range orientational order characteristic of a nematic phase upon heating. In contrast, positional isomers such as 2,2'- or 3,3'-dihydroxybiphenyl, or more flexible bisphenols like BPA, introduce conformational kinks that disrupt this linearity, preventing the formation of a stable nematic mesophase.

Evidence DimensionAbility to Form Nematic Liquid Crystal Phase
Target Compound DataForms nematic phase in suitable polymer architectures
Comparator Or BaselineNon-linear isomers (2,2'-) or flexible bisphenols (BPA): Do not form nematic phases
Quantified DifferenceQualitative (Enables vs. Prevents Phase Formation)
ConditionsPolymerization into main-chain LCP architectures, typically polyethers or polyesters.

For any application requiring the unique anisotropic properties of LCPs (e.g., high-strength fibers, precision-molded electronics), 4,4'-Dihydroxybiphenyl is not merely a better choice but a required one, as common substitutes fail to produce the necessary liquid crystalline state.

Precursor for High-Temperature Polyarylates and Polysulfones

For synthesizing specialty engineering plastics that must maintain mechanical strength and dimensional stability above 200°C. The 55°C higher glass transition temperature it imparts to polyarylates compared to BPA-based analogues makes it the specific choice for under-hood automotive components, high-temperature electrical connectors, and aerospace structural parts.

Monomer for Ultra-High-Performance PAEKs

When the application temperature exceeds the limits of standard PEEK. The significant boost in both glass transition (+28°C) and melting temperatures (+67°C) makes 4,4'-Dihydroxybiphenyl the essential monomer for producing next-generation PAEKs used in demanding oil and gas exploration equipment, semiconductor processing, and medical devices requiring repeated high-temperature sterilization.

Synthesis of Liquid Crystal Polymers (LCPs)

As a foundational mesogenic unit for LCPs intended for applications requiring low melt viscosity, high flow in thin sections, and excellent mechanical properties after molding. Its required linear geometry enables the creation of LCPs used in surface-mount electronic components, fiber optic connectors, and specialty films where precise molecular orientation is key to performance.

Physical Description

Dry Powder; Other Solid
Off-white, light beige, or light gray odorless powder; [Acros Organics MSDS]

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

186.068079557 Da

Monoisotopic Mass

186.068079557 Da

Heavy Atom Count

14

Appearance

Powder

Melting Point

283.0 °C

UNII

R8994A0904

Related CAS

54614-69-6 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 182 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 181 of 182 companies with hazard statement code(s):;
H312 (47.51%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (28.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (53.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (28.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (28.18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (18.78%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (52.49%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000079 [mmHg]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

92-88-6

Wikipedia

4,4'-Biphenol

General Manufacturing Information

Plastics Material and Resin Manufacturing
[1,1'-Biphenyl]-4,4'-diol: ACTIVE

Dates

Last modified: 08-15-2023

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